Propanoic acid, 2-methyl-, (1R,2S,4R)-1,7,7-trimethylbicyclo(2.2.1)hept-2-yl ester, rel-
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Overview
Description
Propanoic acid, 2-methyl-, (1R,2S,4R)-1,7,7-trimethylbicyclo(221)hept-2-yl ester, rel-, is a complex organic compound known for its unique structural features and diverse applications This compound is characterized by its bicyclic framework, which includes a norbornane skeleton with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid, 2-methyl-, (1R,2S,4R)-1,7,7-trimethylbicyclo(2.2.1)hept-2-yl ester, rel-, typically involves the esterification of 2-methylpropanoic acid with a suitable alcohol derivative of the bicyclic heptane. The reaction is often catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions to drive the esterification to completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of high-purity starting materials and stringent control of reaction parameters ensures the consistent production of the desired ester.
Chemical Reactions Analysis
Types of Reactions
Propanoic acid, 2-methyl-, (1R,2S,4R)-1,7,7-trimethylbicyclo(2.2.1)hept-2-yl ester, rel-, can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols.
Scientific Research Applications
Propanoic acid, 2-methyl-, (1R,2S,4R)-1,7,7-trimethylbicyclo(2.2.1)hept-2-yl ester, rel-, has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which propanoic acid, 2-methyl-, (1R,2S,4R)-1,7,7-trimethylbicyclo(2.2.1)hept-2-yl ester, rel-, exerts its effects is largely dependent on its interaction with specific molecular targets. The compound’s unique structure allows it to bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved can vary based on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]heptane derivatives: Compounds with similar bicyclic structures but different functional groups.
Norbornane derivatives: Compounds with the same norbornane skeleton but varying substituents.
Uniqueness
The uniqueness of propanoic acid, 2-methyl-, (1R,2S,4R)-1,7,7-trimethylbicyclo(2.2.1)hept-2-yl ester, rel-, lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
24717-86-0 |
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Molecular Formula |
C14H24O2 |
Molecular Weight |
224.34 g/mol |
IUPAC Name |
[(1R,2S,4R)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] 2-methylpropanoate |
InChI |
InChI=1S/C14H24O2/c1-9(2)12(15)16-11-8-10-6-7-14(11,5)13(10,3)4/h9-11H,6-8H2,1-5H3/t10-,11+,14+/m1/s1 |
InChI Key |
KRKIAJBQOUBNSE-SUNKGSAMSA-N |
Isomeric SMILES |
CC(C)C(=O)O[C@H]1C[C@H]2CC[C@@]1(C2(C)C)C |
Canonical SMILES |
CC(C)C(=O)OC1CC2CCC1(C2(C)C)C |
Origin of Product |
United States |
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